

Kinetic modeling of Reactive red 180 adsorption on biosorbents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive red 180

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A comprehensive guide to the kinetic modeling of **Reactive Red 180** adsorption onto various biosorbents, offering a comparative analysis of performance based on experimental data. This document is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction

Reactive dyes, such as **Reactive Red 180**, are widely used in the textile industry and are a significant source of water pollution due to their complex aromatic structures and poor biodegradability. Biosorption, a process that utilizes low-cost biological materials (biosorbents) to sequester contaminants, has emerged as a promising and environmentally friendly method for dye removal from wastewater. Understanding the kinetics of the adsorption process is crucial for designing efficient and scalable treatment systems. This guide provides a comparative overview of the kinetic modeling of **Reactive Red 180** adsorption on different biosorbents, summarizing key performance data and experimental methodologies.

Kinetic Models in Biosorption

The rate at which a dye is adsorbed onto a biosorbent can be described by several kinetic models. The most commonly used models are the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

- **Pseudo-First-Order (PFO) Model:** Proposed by Lagergren, this model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface.

It is generally more applicable to the initial stages of an adsorption process and is often associated with physisorption.[1] The linear form of the equation is: $\log(q_e - q_t) = \log(q_e) - (k_1/2.303)t$ where q_e (mg/g) is the amount of dye adsorbed at equilibrium, q_t (mg/g) is the amount of dye adsorbed at time t (min), and k_1 (min^{-1}) is the rate constant of the pseudo-first-order model.[1]

- **Pseudo-Second-Order (PSO) Model:** This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.[1][2] It suggests that the rate of adsorption is proportional to the square of the number of unoccupied sites on the adsorbent's surface.[1] [2] The linear form of the equation is: $t/q_t = 1/(k_2 q_e^2) + (1/q_e)t$ where k_2 ($\text{g/mg} \cdot \text{min}$) is the rate constant of the pseudo-second-order model.[1]
- **Intraparticle Diffusion Model:** This model, proposed by Weber and Morris, is used to identify the diffusion mechanism and potential rate-controlling steps in the adsorption process. The model equation is: $q_t = k_{id} * t^{(1/2)} + C$ where k_{id} ($\text{mg/g} \cdot \text{min}^{(1/2)}$) is the intraparticle diffusion rate constant and C is the intercept, which is related to the thickness of the boundary layer. If the plot of q_t versus $t^{(1/2)}$ is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step.

Comparative Analysis of Biosorbents for Reactive Red Dye Adsorption

The following table summarizes the kinetic parameters for the adsorption of Reactive Red dyes on various biosorbents as reported in the literature. While specific data for **Reactive Red 180** is limited, data for other similar reactive red dyes provide valuable insights into the performance of these biosorbents.

Biosorbent	Reactive Dye	Best Fit Kinetic Model	q _e (exp) (mg/g)	q _e (cal) (mg/g)	k ₂ (g/mg·min)	R ²	Reference
Mahagoni Wood Charcoal (MWC)	Reactive Red 120	Pseudo-Second-Order	-	-	-	>0.99	[3]
Mahagoni Bark Charcoal (MBC)	Reactive Red 120	Pseudo-Second-Order	-	-	-	>0.99	[3]
Saccharomyces cerevisiae	Reactive Red 120	Pseudo-Second-Order	-	-	-	-	[4]
Activated Carbon from Catha edulis Stem	Reactive Red 45	Pseudo-Second-Order	-	-	-	-	[5]
Activated Coconut Leaf Stalk	Reactive Red RB	Pseudo-Second-Order	-	-	-	-	[6]
Carra Sawdust (Formaldehyde treated)	Reactive Red 239	Pseudo-Second-Order	~14	-	-	-	[7]
Graphene Oxides	Reactive Red 2	Elovich	-	-	-	-	[8]

Graphen								
e	Reactive	Elovich	-	-	-	-		[8]
Quantum	Red 2							
Dots								

Note: q_e (exp) is the experimentally determined adsorption capacity at equilibrium, while q_e (cal) is the calculated value from the kinetic model. R^2 is the coefficient of determination. Dashes indicate that the specific value was not provided in the referenced abstract.

From the available data, the pseudo-second-order kinetic model appears to be the most common best-fit model for the adsorption of reactive red dyes onto a variety of biosorbents, suggesting that chemisorption is often the rate-limiting step.[2][3]

Experimental Protocols

The following is a generalized experimental protocol for studying the kinetics of **Reactive Red 180** adsorption on a biosorbent, based on methodologies reported in the literature.[3][5]

1. Preparation of Adsorbate Solution:

- A stock solution of **Reactive Red 180** (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water.
- Working solutions of desired concentrations are prepared by diluting the stock solution.

2. Batch Adsorption Experiments:

- A fixed amount of biosorbent (e.g., 0.1 g) is added to a series of flasks containing a known volume (e.g., 100 mL) of the dye solution with a specific initial concentration.
- The flasks are agitated at a constant speed (e.g., 150 rpm) in a shaker at a constant temperature (e.g., 25 °C).
- Samples are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 min).
- The solid and liquid phases are separated by centrifugation or filtration.

3. Analysis:

- The concentration of **Reactive Red 180** remaining in the supernatant is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye.
- The amount of dye adsorbed per unit mass of the biosorbent at time t , q_t (mg/g), is calculated using the following equation: $q_t = (C_0 - C_t) * V / m$ where C_0 and C_t are the initial and final concentrations of the dye (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the biosorbent (g).

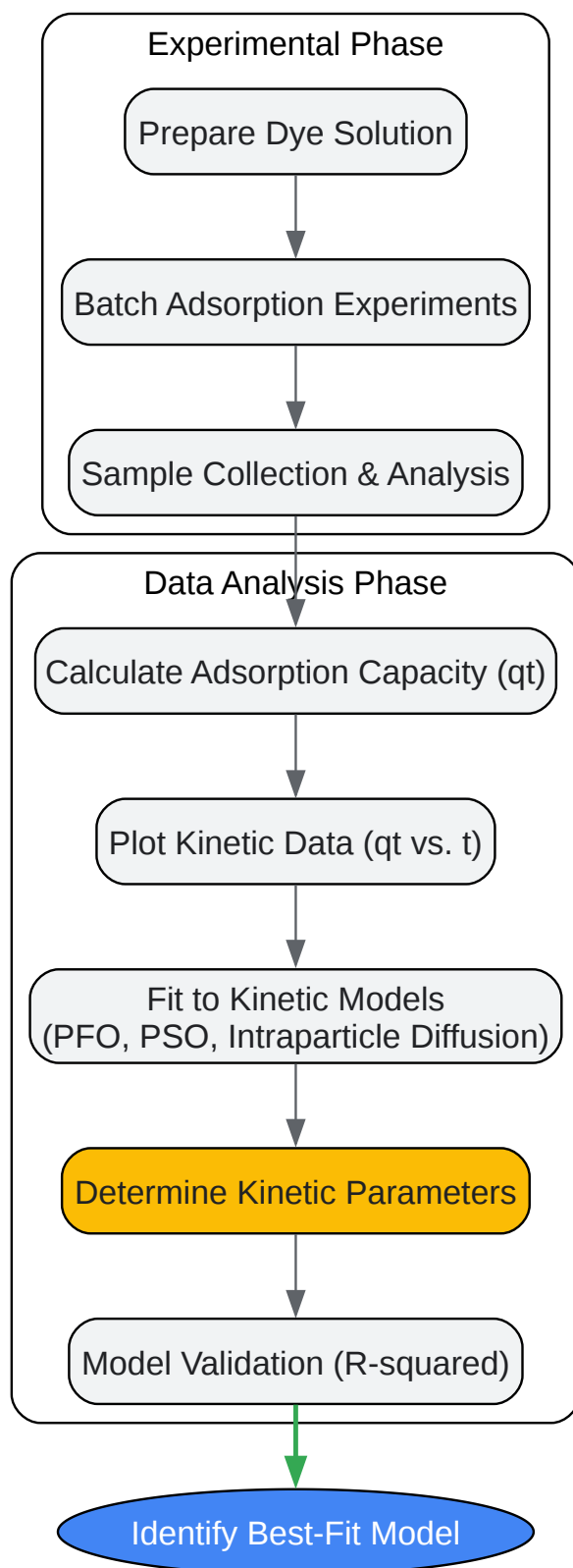
4. Kinetic Modeling:

- The experimental data (q_t vs. t) are fitted to the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models to determine the kinetic parameters.

Visualizations

Logical Workflow for Kinetic Modeling

The following diagram illustrates the typical workflow for conducting and analyzing kinetic studies of dye adsorption.

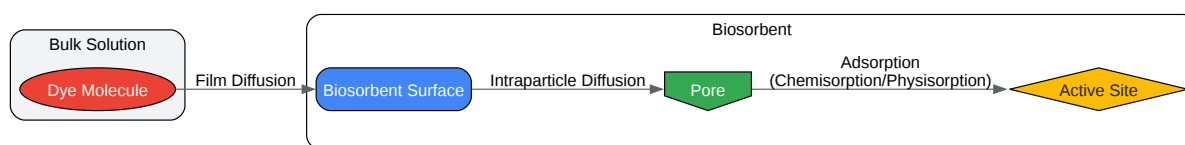


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Caption: A flowchart of the experimental and data analysis steps involved in the kinetic modeling of dye adsorption.

Conceptual Diagram of Adsorption Mechanisms

This diagram illustrates the potential steps and interactions involved in the adsorption of a dye molecule onto a biosorbent surface.



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Caption: A conceptual diagram illustrating the multi-step process of dye adsorption onto a porous biosorbent.

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- To cite this document: BenchChem. [Kinetic modeling of Reactive red 180 adsorption on biosorbents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380738#kinetic-modeling-of-reactive-red-180-adsorption-on-biosorbents]

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